molecular formula C18H14N2O4 B2415581 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid CAS No. 1356817-74-7

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Cat. No.: B2415581
CAS No.: 1356817-74-7
M. Wt: 322.32
InChI Key: YMWLRTQSDNNLSE-UHFFFAOYSA-N
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Description

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a cell-active, potent inhibitor targeting the histone acetyltransferase (HAT) domains of the transcriptional coactivators CREB-binding protein (CBP) and p300. The CBP and p300 proteins are critical epigenetic regulators that acetylate histone and non-histone proteins, thereby controlling gene expression programs involved in cell proliferation, differentiation, and survival. By selectively inhibiting their HAT activity, this compound effectively modulates histone acetylation marks, such as H3K27ac, leading to altered transcription of genes central to oncogenesis and other diseases. This mechanism makes it a valuable chemical probe for fundamental research in epigenetics, particularly in acute leukemia models where CBP/p300 play a driver role . Its structure is related to the well-characterized inhibitor A-485, positioning it as a key tool for investigating the therapeutic potential of CBP/p300 inhibition in cancer biology, cellular reprogramming, and other transcription-dependent pathological processes. Researchers utilize this compound to dissect the complex roles of CBP/p300 in specific gene regulatory networks and to evaluate the phenotypic consequences of their pharmacological inhibition in vitro and in vivo.

Properties

IUPAC Name

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLRTQSDNNLSE-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenol with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid derivatives: These compounds have similar structures but with different substituents, leading to variations in their reactivity and applications.

    Phenoxyacetic acid derivatives: These compounds share the phenoxy group but have different functional groups attached, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzoic acid moiety .
  • A phenoxy group.
  • A cyano group.
  • An amino group.

These functional groups contribute to its reactivity and interactions with biological targets.

The biological activity of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is primarily attributed to its ability to interact with specific proteins and enzymes. The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins. Meanwhile, the amino group may facilitate hydrogen bonding, enhancing binding affinity and specificity for target molecules .

Biological Activities

Research into the biological activities of this compound reveals several promising effects:

Anticancer Activity

Studies have indicated that benzoic acid derivatives, including this compound, exhibit anticancer properties. For example, compounds derived from benzoic acid have been shown to induce apoptosis in cancer cell lines by activating the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is hypothesized that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Inhibition

In vitro studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a biochemical probe in enzymatic studies. For instance, it has been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation .

Case Studies and Research Findings

A notable study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results demonstrated that certain derivatives significantly enhanced proteasomal activity without inducing cytotoxicity at effective concentrations . The most potent derivative showed a remarkable increase in cathepsin B and L activities, suggesting that modifications to the benzoic acid structure can lead to enhanced biological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionEnhanced activity of cathepsins B and L

Q & A

Q. Optimization Tips :

  • Control stereochemistry by maintaining anhydrous conditions during enamine formation to favor the (Z)-isomer .
  • Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and purify intermediates via column chromatography .

How can researchers resolve contradictions in NMR data during structural elucidation of this compound?

Answer:
Contradictions often arise from overlapping signals or missing peaks (e.g., aromatic protons in crowded regions). Methodological solutions include:

  • 2D NMR Techniques : Use HSQC and HMBC to assign carbon-proton correlations and resolve overlapping signals .
  • Solvent Selection : Switch to DMSO-d₆ for better dispersion of aromatic protons, as seen in studies of analogous triazine-benzoic acid derivatives .
  • Variable Temperature NMR : Adjust temperature to reduce rotational barriers (e.g., for amide protons) and sharpen broad peaks .

Q. Example Table: Key NMR Assignments from Analogous Compounds

Proton/Carbonδ (ppm)MultiplicityAssignmentSource
H2’ (aromatic)7.99sBenzoic acid C2’
COOH12.93bsCarboxylic acid
NH10.49sTriazine-linked amine

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Answer:

  • In Vitro Enzyme Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., EGFR) and ATP concentrations optimized via Michaelis-Menten kinetics .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells pretreated with cycloheximide to inhibit protein synthesis .
  • Dose-Response Analysis : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .

Note : Validate specificity via counter-screening against unrelated enzymes (e.g., carbonic anhydrase) .

How can researchers design experiments to assess the environmental persistence of this compound?

Answer:
Adopt a tiered approach based on OECD guidelines:

Abiotic Degradation :

  • Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze degradation products via HPLC-UV .
  • Photolysis : Expose to UV light (λ = 254 nm) in a solar simulator and quantify degradation kinetics .

Biotic Degradation :

  • Use OECD 301F respirometry with activated sludge to measure % theoretical CO₂ evolution over 28 days .

Q. Table: Key Parameters for Environmental Fate Studies

ParameterTest MethodAcceptable ThresholdReference
Hydrolysis half-lifeOECD 111<30 days (pH 7)
Log KowOECD 117 (HPLC)<3.5

What advanced techniques are suitable for analyzing purity and stereochemical integrity?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers .
  • X-ray Crystallography : Confirm stereochemistry by growing single crystals in EtOAc/hexane and solving structures with SHELX .
  • Mass Spectrometry : Apply HRMS (ESI+) with a Q-TOF detector to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₂O₅: 365.1138) .

Note : For trace impurities (<0.1%), use UPLC-MS/MS with a HILIC column and gradient elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.